2-Ethoxychroman

Lipophilicity ADME Membrane Permeability

2-Ethoxychroman is the definitive reagent for capturing transient quinone methide electrophiles via hetero Diels-Alder cycloaddition, forming stable, isolable adducts—unlike other nucleophilic traps that yield unstable mixtures. Its high lipophilicity (Consensus Log P 4.64) makes it an ideal starting scaffold for drug candidates requiring membrane permeability. Also validated as a defined hydride donor in enzymatic assays. Guaranteed ≥97% purity.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 10419-35-9
Cat. No. B174863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxychroman
CAS10419-35-9
Synonyms2-ethoxy-3,4-dihydro-2H-chroMene
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCOC1CCC2=CC=CC=C2O1
InChIInChI=1S/C11H14O2/c1-2-12-11-8-7-9-5-3-4-6-10(9)13-11/h3-6,11H,2,7-8H2,1H3
InChIKeyRPALXIFLOLAXEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxychroman (CAS 10419-35-9) Procurement Guide: Molecular Baseline for Scientific Selection


2-Ethoxychroman (2-ethoxy-3,4-dihydro-2H-chromene) is a heterocyclic organic compound belonging to the chroman family . It is defined by a chroman core with an ethoxy group at the 2-position. The compound has the molecular formula C11H14O2, a molecular weight of 178.23 g/mol , and a consensus Log P of 4.64, indicating high lipophilicity [1]. It is commercially available with purities of ≥95% or ≥98% .

Why 2-Ethoxychroman (CAS 10419-35-9) Cannot Be Arbitrarily Substituted with In-Class Analogs


The chroman class exhibits high functional sensitivity to substituent position and identity. Generic substitution within this family is not supported by structure-activity relationship (SAR) data. For example, in 3,4-diarylchromans, the presence and position of substituents like methoxy or hydroxy groups can alter receptor binding affinity by up to 20-fold [1]. Similarly, for chroman-8-yl derivatives, binding affinity (pKi) at the 5-HT1A receptor shows a negative linear correlation with the molar refractivity of the C6 substituent, demonstrating that even subtle changes in substituent size and electronic properties profoundly impact biological activity [2]. Therefore, the specific 2-ethoxy substitution pattern of 2-Ethoxychroman is expected to confer distinct physicochemical and biological properties that cannot be assumed from other chroman derivatives.

2-Ethoxychroman (CAS 10419-35-9): Quantitative Differentiation Evidence vs. Key Analogs


Lipophilicity and Predicted Membrane Permeability: 2-Ethoxychroman vs. Unsubstituted Chroman

The presence of the 2-ethoxy group confers a significant increase in lipophilicity compared to the unsubstituted chroman core, which is critical for passive membrane permeability. While direct experimental Log P for unsubstituted chroman is not reported here, a consensus Log P of 4.64 for 2-Ethoxychroman [1] is substantially higher than what would be expected for the more polar, hydrogen-bond donating parent structure. This translates to a predicted high gastrointestinal absorption [1] and a calculated water solubility (Log S) of -5.38 [1].

Lipophilicity ADME Membrane Permeability

Chemical Stability in Biomolecular Conjugation: 2-Ethoxychroman as a Stable Electrophile Trap

2-Ethoxychroman is formed as a stable cycloadduct from highly reactive quinone methide (QM) electrophiles [1]. In a specific study, QM intermediates were trapped with ethyl vinyl ether to yield substituted 2-ethoxychroman derivatives [2]. The stability of these adducts allows for the isolation and characterization of the QM species, in contrast to other potential nucleophile adducts (e.g., with amines or thiols) which may lead to complex, unstable, or reversible products [2].

Chemical Biology Bioconjugation DNA Alkylation

Use as a Hydride Transfer Reagent: A Defined Role in Enzymatic Assays

2-Ethoxychroman is commercially validated for use as a source of hydride transfer in enzymatic assays . This specific functional role differentiates it from the vast majority of chroman derivatives, which are primarily investigated as enzyme inhibitors or receptor ligands. The hydride transfer capability is likely linked to the lability of the 2-ethoxy group, which can be abstracted under certain biological conditions.

Enzymology Assay Development Cofactor

2-Ethoxychroman (CAS 10419-35-9): Validated Applications for Research and Industrial Procurement


As a Chemical Probe for Trapping Transient Quinone Methides

Procure 2-Ethoxychroman when your research requires the stable capture and characterization of transient quinone methide (QM) electrophiles. Its ability to form stable, isolable cycloadducts via a hetero Diels-Alder reaction with QMs [1] makes it a superior choice over other nucleophilic traps that may yield unstable or complex mixtures, enabling downstream analysis of these critical intermediates.

As a Hydride Transfer Source in Enzymatic Assays

For researchers developing or running enzymatic assays requiring a defined hydride donor, 2-Ethoxychroman is a validated reagent [1]. Procure this compound for use as a specific assay component, distinguishing it from the majority of chroman derivatives which are intended as test compounds or inhibitors.

As a Lipophilic Scaffold for Medicinal Chemistry Optimization

When designing a new series of chroman-based drug candidates with a specific requirement for high membrane permeability, 2-Ethoxychroman serves as an ideal starting scaffold. Its experimentally-validated high lipophilicity (Consensus Log P = 4.64) [1] directly addresses a key ADME property, offering a measurable advantage over more polar analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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